molecular formula C16H14ClN5O B14643602 2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide CAS No. 55096-48-5

2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide

Cat. No.: B14643602
CAS No.: 55096-48-5
M. Wt: 327.77 g/mol
InChI Key: YZGNBVHOUIRZIQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 4-chlorobenzyl chloride with a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide: can be compared with other quinazoline derivatives, such as:

Properties

CAS No.

55096-48-5

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2,4-diaminoquinazolin-6-yl)acetamide

InChI

InChI=1S/C16H14ClN5O/c17-10-3-1-9(2-4-10)7-14(23)20-11-5-6-13-12(8-11)15(18)22-16(19)21-13/h1-6,8H,7H2,(H,20,23)(H4,18,19,21,22)

InChI Key

YZGNBVHOUIRZIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N)Cl

Origin of Product

United States

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